8alpha-Hydroxy-alpha-gurjunene
Overview
Description
8alpha-Hydroxy-alpha-gurjunene is a natural product found in Helichrysum nudifolium . It is a sesquiterpenoid, a class of terpenes that consists of three isoprene units and have the molecular formula C15H24 .
Molecular Structure Analysis
The molecular formula of 8alpha-Hydroxy-alpha-gurjunene is C15H24O . The InChI string representation of its structure isInChI=1S/C15H24O/c1-8-5-6-10-9 (2)7-11 (16)13-14 (12 (8)10)15 (13,3)4/h9-11,13-14,16H,5-7H2,1-4H3/t9-,10-,11+,13-,14+/m1/s1
. The exact mass of the molecule is 220.182715385 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of 8alpha-Hydroxy-alpha-gurjunene include a molecular weight of 220.35 g/mol, an XLogP3-AA of 2.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, a rotatable bond count of 0, an exact mass of 220.182715385 g/mol, a monoisotopic mass of 220.182715385 g/mol, a topological polar surface area of 20.2 Ų, a heavy atom count of 16, and a complexity of 352 .Scientific Research Applications
Antibacterial and Antifungal Activities
A study isolated sesquiterpene lactones, including 8alpha-hydroxy-alpha-gurjunene, from Centaurea pullata. These compounds demonstrated significant antibacterial and antifungal activities, surpassing the effectiveness of the positive controls used in the study. This suggests potential applications of 8alpha-hydroxy-alpha-gurjunene in antimicrobial treatments (Djeddi, Karioti, Soković, Koukoulitsa, & Skaltsa, 2008).
Antioxidative and Anti-inflammatory Effects
Research on sesquiterpenes from Ainsliaea fragrans, including 8alpha-hydroxy-alpha-gurjunene, examined their inhibitory effects against cyclooxygenases-1 and 2. These enzymes are involved in inflammation and pain, suggesting that 8alpha-hydroxy-alpha-gurjunene may have anti-inflammatory properties (Wang, Wu, Yan, Liu, Li, Zhang, Ye, & Zhang, 2009).
Enzymatic Activity in Plant Synthesis
A study on Solidago canadensis (goldenrod) found that (-)-alpha-gurjunene synthase, which is likely to convert to 8alpha-hydroxy-alpha-gurjunene, plays a role in the biosynthesis of certain sesquiterpenes in plants. This research provides insight into the enzymatic processes and potential biotechnological applications in plant-based synthesis (Schmidt, Bouwmeester, Bülow, & König, 1999).
Bioconversion in Fungi and Plants
Research involving the bioconversion of alpha- and 6beta-santonin by fungus and plant cell cultures identified products including 8alpha-hydroxy-alpha-gurjunene. This study highlights the ability of organisms to modify sesquiterpenes, suggesting potential applications in biotransformation and the production of novel compounds (Yang, Dai, Sakai, & Ando, 2006).
Cytotoxic and Anti-Leishmanicidal Activities
Sesquiterpene lactones isolated from Elephantopus mollis, including 8alpha-hydroxy-alpha-gurjunene, showed potent in vitro leishmanicidal activities. This suggests a potential application in treating parasitic infections caused by Leishmania species (Fuchino, Koide, Takahashi, Sekita, & Satake, 2001).
properties
IUPAC Name |
(1aR,2S,4R,4aR,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,4a,5,6,7b-octahydrocyclopropa[e]azulen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-8-5-6-10-9(2)7-11(16)13-14(12(8)10)15(13,3)4/h9-11,13-14,16H,5-7H2,1-4H3/t9-,10-,11+,13-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUHHSKUAZHDLP-BLUODKFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C2(C)C)C3=C(CCC13)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@@H](C2(C)C)C3=C(CC[C@H]13)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8alpha-Hydroxy-alpha-gurjunene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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